molecular formula C18H20ClN3O3S B7881878 Rosiglitazone hydrochloride CAS No. 637339-19-6

Rosiglitazone hydrochloride

Katalognummer B7881878
CAS-Nummer: 637339-19-6
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: XRSCTTPDKURIIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rosiglitazone is an antidiabetic drug in the thiazolidinedione class . It is used to treat type 2 diabetes mellitus and works by helping the body use insulin better . It is marketed by the pharmaceutical company GlaxoSmithKline as a stand-alone drug or for use in combination with metformin or with glimepiride .


Molecular Structure Analysis

Rosiglitazone has a molecular formula of C18H19N3O3S and a molar mass of 357.43 g·mol−1 . It has a racemic mixture chirality .


Physical And Chemical Properties Analysis

Rosiglitazone has a melting point of 122 to 123 °C (252 to 253 °F) . It has a density of 1.3±0.1 g/cm3, a boiling point of 585.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

  • Cardiovascular Risks : Rosiglitazone has been associated with increased risks of myocardial infarction and death from cardiovascular causes in patients with type 2 diabetes (Nissen & Wolski, 2007).

  • Effects on Bone Health : It can affect bone health, leading to significant bone loss, decreased bone formation, and increased fat content in the bone marrow (Rzońca et al., 2004).

  • Cardiovascular Outcomes in Diabetes Therapy : When added to glucose-lowering therapy in type 2 diabetes, rosiglitazone increases the risk of heart failure and some fractures, mainly in women, but does not significantly affect overall cardiovascular morbidity or mortality (Home et al., 2009).

  • Prevention of Type 2 Diabetes : It has been shown to reduce the incidence of type 2 diabetes and increase the likelihood of regression to normoglycaemia in adults with impaired glucose tolerance (Gerstein et al., 2006).

  • Prostate Cancer Treatment : Rosiglitazone has been studied for its potential in treating men with recurrent prostate carcinoma, focusing on changes in prostate-specific antigen doubling time (Smith et al., 2004).

  • Depression and Neuroprotection : It has shown neuroprotective effects and may act as an anti-depressive agent in models of depression and metabolic diseases, by maintaining essential neuron autophagy and inhibiting excessive astrocytic apoptosis (Zhao et al., 2017).

  • Cardiovascular Function in Type 2 Diabetes : Rosiglitazone has been compared with glyburide for its effects on cardiovascular function and glycemic control, showing no adverse effects on cardiac structure or function (St. John Sutton et al., 2002).

  • Anti-Inflammatory Effects in Non-Diabetic Coronary Artery Disease Patients : It reduces markers of endothelial cell activation and levels of acute-phase reactants in these patients (Sidhu et al., 2003).

  • Anticancer Effects : Rosiglitazone has been investigated for its anticancer effects, particularly in models of hepatocellular carcinoma, showing inhibition of DNA synthesis (Anwar et al., 2015).

  • Improvement of Endothelial Function in Diabetic Mice : It is essential for the PPARγ-mediated improvement of endothelial function in diabetic mice, acting through adiponectin and affecting vascular endothelium (Wong et al., 2011).

  • Molecular Mechanisms in Monotherapy or Combination Cancer Therapy : Rosiglitazone's mechanisms, both PPARγ-dependent and independent, have implications for its use in cancer therapy (Dang et al., 2018).

  • Polycystic Ovary Syndrome Treatment : Improvement in insulin sensitivity and reproductive outcomes, including ovulation and pregnancy, has been observed in PCOS patients treated with rosiglitazone (Cataldo et al., 2001).

Wirkmechanismus

Rosiglitazone works as an insulin sensitizer by binding to the PPAR in fat cells, making the cells more responsive to insulin . It is a selective ligand of PPARγ and has no PPARα-binding action .

Safety and Hazards

Rosiglitazone and other similar medications for diabetes may cause or worsen congestive heart failure . It is not recommended for persons with a history of severe heart failure . Patients may experience fluid retention and weight gain while taking thiazolidinedione drugs .

Zukünftige Richtungen

Despite Rosiglitazone’s effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks and death . Future research may focus on mitigating these risks and exploring potential benefits for patients with Alzheimer’s disease not expressing the ApoE4 allele .

Eigenschaften

IUPAC Name

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSCTTPDKURIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432078
Record name Rosiglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302543-62-0
Record name Rosiglitazone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosiglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSIGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosiglitazone hydrochloride
Reactant of Route 2
Reactant of Route 2
Rosiglitazone hydrochloride
Reactant of Route 3
Rosiglitazone hydrochloride
Reactant of Route 4
Reactant of Route 4
Rosiglitazone hydrochloride
Reactant of Route 5
Rosiglitazone hydrochloride
Reactant of Route 6
Rosiglitazone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.